![molecular formula C19H17FN4O2 B2446052 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea CAS No. 1396858-29-9](/img/structure/B2446052.png)
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea, commonly known as EFPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFPU is a synthetic molecule that belongs to the class of urea derivatives and has been found to exhibit promising properties in various fields of research.
Scientific Research Applications
Anticancer Potential
The compound 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea belongs to a class of N-aryl-N'-pyrimidin-4-yl ureas, which have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors have shown significant antitumor activity in various cancer models, supporting their potential therapeutic use as new anticancer agents. For instance, the compound NVP-BGJ398 demonstrated significant antitumor activity in bladder cancer xenografts models overexpressing wild-type FGFR3, highlighting the critical role of FGFR inhibition in cancer treatment strategies (Guagnano et al., 2011).
Anti-CML Activity
Further research into the therapeutic applications of related pyrimidin-4-yl urea derivatives has led to the discovery of compounds with potent activity against human chronic myeloid leukemia (CML). Specifically, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with some exhibiting very low cellular toxicity and significant biological activity in cellular assays targeting the K562 cell line. These findings suggest a promising direction for developing treatments for CML and potentially other cancers by targeting specific signaling pathways, such as the PI3K/AKT pathway (Li et al., 2019).
Psoriasis Treatment
In the context of autoimmune diseases, structural optimization of pyrazolo[3,4-d]pyrimidine derivatives led to the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors with significant antipsoriatic effects. One compound, in particular, demonstrated high potency in preliminary antipsoriasis tests and showed considerable antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis without recurrence after treatment. This highlights the potential of such compounds in developing new treatments for psoriasis, emphasizing the role of FLT3 inhibition (Li et al., 2016).
properties
IUPAC Name |
1-(3-ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-2-13-6-5-7-14(10-13)23-18(25)24-15-11-21-19(22-12-15)26-17-9-4-3-8-16(17)20/h3-12H,2H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNULADFZAMMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.